N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound belonging to the class of phenylpyridazines.
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves multiple steps. One common synthetic route includes the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyridazine core. The final step involves the acylation of the triazolopyridazine intermediate with acetic anhydride to produce the target compound .
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria.
Materials Science: Due to its unique structural properties, the compound can be used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyridazine core allows it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antibacterial and enzyme inhibition activities .
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can be compared with other similar compounds, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound also belongs to the phenylpyridazine class and shares similar structural features.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole core and exhibit comparable biological activities, such as antibacterial and anticancer properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14(27)15-7-9-17(10-8-15)22-20(28)13-25-21(29)26-19(24-25)12-11-18(23-26)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGUPMADPLNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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